Heptatriacontan-19-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptatriacontan-19-one is a long-chain ketone with the molecular formula C37H74O It is a member of the aliphatic ketones, characterized by a long hydrocarbon chain with a ketone functional group at the 19th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptatriacontan-19-one can be synthesized through several methods, including:
Oxidation of Heptatriacontane: This involves the controlled oxidation of heptatriacontane using oxidizing agents such as potassium permanganate or chromium trioxide.
Friedel-Crafts Acylation: This method involves the acylation of a long-chain alkane with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where heptatriacontane is oxidized under controlled conditions to yield the desired ketone.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Heptatriacontanoic acid.
Reduction: Heptatriacontan-19-ol.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Heptatriacontan-19-one has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its long hydrocarbon chain.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of heptatriacontan-19-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its long hydrocarbon chain can interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Heptatriacontan-19-one can be compared with other long-chain ketones such as:
Nonatriacontan-15-one (C39H78O): Similar structure but with a ketone group at the 15th position.
Pentatriacontan-5-one (C35H70O): Shorter chain length and different position of the ketone group.
Hexatriacontan-10-one (C36H72O): Slightly shorter chain and different ketone position.
Uniqueness: this compound is unique due to its specific chain length and the position of the ketone group, which can influence its physical and chemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2123-20-8 |
---|---|
Molekularformel |
C37H74O |
Molekulargewicht |
535.0 g/mol |
IUPAC-Name |
heptatriacontan-19-one |
InChI |
InChI=1S/C37H74O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI-Schlüssel |
KCNOEZOXGYXXQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.